Methods and Technical Details
The synthesis of tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate typically involves several key steps:
Structure and Data
The molecular formula of tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is with a molecular weight of approximately . The structure includes:
The canonical SMILES representation is:
CC(C)(C)C(=O)C=C1NN=C(C(F)F)N1
Reactions and Technical Details
Tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Process and Data
The mechanism of action for tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The difluoromethyl group increases the lipophilicity of the compound, facilitating better membrane permeability and binding affinity to target sites. This characteristic is particularly beneficial in drug design, where enhanced bioavailability is crucial for therapeutic efficacy .
Physical and Chemical Properties
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to the presence of reactive functional groups.
Scientific Uses
Tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate has several significant applications:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7